3-Ethoxybenzonitrile

Beschreibung

Contextualization within Aromatic Nitrile Chemistry

3-Ethoxybenzonitrile is an organic compound classified within the benzonitrile (B105546) family. atamankimya.com This class of compounds is characterized by a benzene (B151609) ring attached to a nitrile (-C≡N) functional group. atamankimya.comatamanchemicals.com Aromatic nitriles, such as this compound, are fundamental building blocks and intermediates in organic chemistry. atamankimya.commdpi.com The nitrile group is highly versatile and can be converted into other functional groups like amines, amides, and carboxylic acids, making these compounds valuable precursors in multi-step syntheses. mdpi.com

The electronic properties of the benzene ring in aromatic nitriles are significantly influenced by the substituents attached to it. The ethoxy group (-OCH₂CH₃) in this compound is an electron-donating group, which can affect the reactivity and properties of the molecule. nih.gov Conversely, the nitrile group is an electron-withdrawing group. This interplay of electronic effects governs the compound's behavior in chemical reactions and its potential applications. Aromatic nitriles are integral to various fields, including the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. mdpi.com For instance, they serve as precursors for creating complex molecular architectures found in biologically active compounds and functional materials like organic light-emitting diodes (OLEDs). ontosight.airesearchgate.net

Historical Perspective on Benzonitrile Derivatives Research

The study of benzonitriles dates back to the mid-19th century. In 1844, German chemist Hermann Fehling first reported the synthesis of the parent compound, benzonitrile. atamankimya.comatamanchemicals.com He produced it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and, by drawing an analogy to the known reaction of ammonium formate (B1220265) yielding formonitrile (hydrogen cyanide), he correctly deduced its structure and coined the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds. atamankimya.comatamanchemicals.com

Early research laid the foundation for developing various synthetic methods for benzonitrile and its derivatives. Key industrial methods that emerged include the ammoxidation of toluene (B28343), where toluene reacts with ammonia (B1221849) and oxygen at high temperatures. atamanchemicals.com Laboratory-scale syntheses, such as the Rosenmund–von Braun reaction (using cuprous cyanide) and the Sandmeyer reaction of aryldiazonium salts, became standard procedures for introducing the nitrile group onto an aromatic ring. atamanchemicals.commdpi.com

Research into substituted benzonitriles, including those with halogen and alkoxy groups, gained momentum in the latter half of the 20th century. This expansion was driven by the increasing demand for specialized chemical intermediates in the pharmaceutical, agrochemical, and materials science industries. ox.ac.uk The development of new catalytic systems and a deeper understanding of reaction mechanisms have since enabled the synthesis of a vast array of complex benzonitrile derivatives, including this compound, for targeted applications. google.comnih.gov

Significance of Alkoxybenzonitriles in Organic Synthesis and Applied Chemistry

Alkoxybenzonitriles, the subclass to which this compound belongs, are of particular importance due to the combined functionalities of the alkoxy and nitrile groups. The alkoxy group (like ethoxy or methoxy) can enhance a molecule's metabolic stability and modify its solubility and electronic properties, which is highly advantageous in medicinal chemistry. mdpi.com The nitrile group itself is a key structural motif in many pharmaceutical agents, where it can act as a bioisostere for other functional groups, such as ketones, and increase resistance to oxidative metabolism. mdpi.com

In organic synthesis, alkoxybenzonitriles are versatile intermediates. nih.gov For example, 3-Methoxybenzonitrile (B145857) has been utilized in the synthesis of novel organic pigments for solid-state dye lasers. chemicalbook.com The presence of the alkoxy group can direct the regioselectivity of further electrophilic aromatic substitution reactions, allowing for the controlled construction of polysubstituted aromatic compounds.

In applied chemistry, these compounds serve as precursors for a wide range of products. They are used in the creation of dyes, specialty chemicals, and agrochemicals. The unique electronic and structural characteristics imparted by the alkoxy and nitrile substituents make these molecules valuable components in the design of functional materials, such as liquid crystals and organic semiconductors. researchgate.net The ability to fine-tune molecular properties through the strategic placement of alkoxy groups on the benzonitrile framework underscores their significance in developing new technologies and therapeutic agents. ox.ac.uknih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound thermofisher.com |

| Molecular Formula | C₉H₉NO thermofisher.com |

| Molecular Weight | 147.18 g/mol thermofisher.com |

| Appearance | Clear pale yellow to yellow liquid thermofisher.com |

| Refractive Index (@ 20°C) | 1.5250-1.5310 thermofisher.com |

| CAS Number | 25117-75-3 chemeo.com |

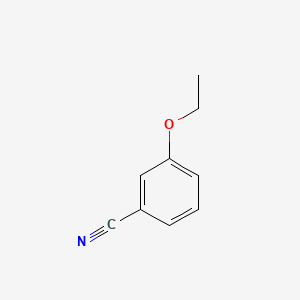

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNAUBYHTWDKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179807 | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-75-3 | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 3 Ethoxybenzonitrile

Established Synthetic Pathways to 3-Ethoxybenzonitrile and Analogues

The synthesis of this compound can be achieved through several well-documented pathways. These methods generally involve either the introduction of an ethoxy group onto a pre-existing benzonitrile (B105546) framework or the formation of a nitrile group on an ethoxylated aromatic ring.

Strategies Involving Ethoxylation of Substituted Benzonitriles

One of the most direct methods for synthesizing this compound is through the Williamson ether synthesis. This approach involves the ethoxylation of a 3-hydroxybenzonitrile precursor. The reaction typically proceeds by deprotonating the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or ethyl iodide.

A similar strategy can be applied to halogenated benzonitriles. For example, 3-chlorobenzonitrile (B1581422) can be reacted with ethanol (B145695) in the presence of a base to yield this compound. The synthesis of related structures, such as 3-ethoxy-4-methoxybenzonitrile (B1661997), has been demonstrated by reacting 3-hydroxy-4-methoxybenzonitrile (B193458) with bromoethane (B45996) using potassium carbonate as the base in a solvent like dimethylformamide (DMF). chemicalbook.com

| Precursor | Reagents | Solvent | Conditions | Yield |

| 3-Hydroxy-4-methoxybenzonitrile | Bromoethane, Potassium Carbonate | Dimethylformamide (DMF) | 100°C, 8 hours | 95.5% chemicalbook.com |

| 3-Chlorobenzonitrile | Ethanol, Base | Not Specified | Not Specified | Not Specified |

| 4-Nitrobenzonitrile | Ethanol, Sodium Hydroxide (B78521) | Dimethylformamide (DMF) | 25°C, 10 mins, LED Irradiation | 97% chemicalbook.com |

Approaches via Nitrile Group Formation on Ethoxylated Aromatic Systems

An alternative synthetic route involves the introduction of the nitrile group onto an ethoxy-substituted benzene (B151609) ring. This transformation, known as cyanation, can be accomplished using various reagents and catalysts. Common starting materials for this approach would be 1-ethoxy-3-halobenzenes (e.g., 1-bromo-3-ethoxybenzene).

Classical methods like the Rosenmund-von Braun reaction employ stoichiometric amounts of copper(I) cyanide to convert aryl halides to aryl nitriles. wikipedia.org More modern approaches utilize transition metal catalysis, which offers greater efficiency and milder reaction conditions. Palladium- and nickel-catalyzed cyanation reactions are now extensively used. wikipedia.orgresearchgate.net These reactions typically use potassium cyanide or zinc cyanide as the cyanide source and can be applied to a wide range of aryl halides. wikipedia.org The Sandmeyer reaction provides another pathway, converting an aniline (B41778) derivative (e.g., 3-ethoxyaniline) into the corresponding benzonitrile via a diazonium salt intermediate. wikipedia.org

Multi-step Synthesis Strategies for this compound and its Derivatives

Complex derivatives of this compound often require multi-step synthetic sequences. youtube.com These strategies involve a series of reactions to build the desired molecular architecture, often employing protecting groups to mask reactive functional groups during certain transformations. scribd.com

For instance, a synthetic plan could start from a simpler, commercially available benzene derivative. A sequence might involve:

Nitration of a suitable starting material. libretexts.org

Reduction of the nitro group to an amine. libretexts.org

Introduction of the ethoxy group.

Conversion of the amino group to a nitrile via the Sandmeyer reaction. libretexts.org

The specific order of these steps is crucial for the success of the synthesis, as the directing effects of the substituents on the aromatic ring will influence the regioselectivity of subsequent reactions. libretexts.org For example, a multi-step synthesis for a related compound, 2-methoxy-4-cyanobenzaldehyde, was reported starting from 4-methyl-3-methoxybenzoic acid, involving acylation, amination, dehydration to the nitrile, bromination, and finally hydrolysis. google.com

Reaction Optimization Studies in Batch and Continuous Flow Systems

The efficiency of synthesizing this compound and its analogues can be significantly enhanced through reaction optimization, particularly by comparing traditional batch processing with modern continuous flow chemistry. chemanager-online.com Continuous flow systems offer advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. chim.it

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

| Yield | 66% chim.it | 91% chim.it | Increased product yield |

| Reaction Time | 6 hours chim.it | 48 minutes chim.it | Drastically reduced synthesis time |

| Conversion | 44% chim.it | 100% (Full Conversion) chim.it | Higher efficiency and throughput |

| Process Control | Limited control over hot spots | Precise temperature and pressure control chim.it | Improved safety and reproducibility |

Novel and Green Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for synthesizing ethoxybenzonitriles, emphasizing catalytic processes and green chemistry principles.

Catalytic Methods for Ethoxybenzonitrile Synthesis, Including Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of aryl nitriles. mdpi.comresearchgate.net Metal-catalyzed cross-coupling reactions provide powerful tools for forming the crucial carbon-carbon or carbon-nitrile bonds.

Palladium-Catalyzed Cyanation : This is one of the most versatile methods for converting aryl halides and triflates into benzonitriles. Catalytic systems often consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. acs.org These reactions are compatible with a wide range of functional groups.

Nickel-Catalyzed Cyanation : As a more earth-abundant and cost-effective alternative to palladium, nickel catalysts have gained prominence. researchgate.net In-situ generated nickel(0) complexes, for example from NiBr₂(PPh₃)₂ and zinc, have proven effective for the cyanation of aryl chlorides. researchgate.net

Copper-Catalyzed Reactions : While the classic Rosenmund-von Braun reaction used stoichiometric copper, modern variations use catalytic amounts of copper. wikipedia.org Furthermore, novel copper-catalyzed methods, such as the enantioselective cyanation of benzylic C–H bonds via a radical relay mechanism, represent the cutting edge of catalytic nitrile synthesis. nih.gov

A novel and green approach to cyanation avoids the use of highly toxic metal cyanides altogether. One patented method describes the synthesis of nitriles from organic halides using carbon dioxide (CO₂) and ammonia (B1221849) (NH₃) as the carbon and nitrogen sources for the nitrile group, facilitated by a transition metal catalyst. google.com Another green approach involves visible-light-driven synthesis, where a photosensitizer can drive the reaction under mild, ambient conditions. chemicalbook.comgoogle.com These methods align with the principles of green chemistry by using less hazardous materials and reducing energy consumption. slideshare.netresearchgate.net

| Catalyst Metal | Typical Precursors | Cyanide Source | Key Features |

| Palladium (Pd) | Aryl Halides, Aryl Triflates | KCN, Zn(CN)₂, K₄[Fe(CN)₆] | High functional group tolerance, widely used. wikipedia.orgacs.org |

| Nickel (Ni) | Aryl Chlorides, Aryl Bromides | KCN, NaCN | Cost-effective alternative to palladium. researchgate.net |

| Copper (Cu) | Aryl Halides | CuCN (catalytic), TMSCN | Used in classic and modern catalytic methods, including novel C-H functionalization. wikipedia.orgnih.gov |

Photochemical Routes to Benzonitrile Derivatives

Photochemical methods offer unique pathways for the synthesis of benzonitrile derivatives, often proceeding under mild conditions and enabling transformations that are challenging to achieve through thermal reactions. publish.csiro.au These routes typically involve the electronic excitation of a molecule by light, leading to the formation of reactive intermediates that can undergo cyanation reactions. princeton.edu

One prominent strategy involves the photoredox-catalyzed cyanation of aryl halides. chinesechemsoc.org In this approach, a photocatalyst absorbs visible light and enters an excited state. chinesechemsoc.org This excited photocatalyst can then engage in a single-electron transfer (SET) with an aryl halide and a nickel catalyst complex. chinesechemsoc.org For instance, a dual photoredox-nickel catalysis system has been developed for the cyanation of aryl and alkenyl halides at room temperature. chinesechemsoc.org This method avoids the use of air-sensitive Ni(0) precursors and highly toxic cyanide sources. chinesechemsoc.org The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) catalyst, followed by SET from the excited photocatalyst to the Ar-Ni(II) intermediate, generating a crucial Ar-Ni(III) species that facilitates the transfer of the cyanide group. chinesechemsoc.org

Another light-promoted method is the nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent. x-mol.netacs.org This reaction is applicable to a wide range of aryl bromides and chlorides. Mechanistic studies suggest that upon irradiation, the Ni(II) oxidative addition product undergoes homolytic cleavage of the nickel-aryl bond. acs.org This process generates an aryl radical and a Ni(I)-CN species, which then propagates the cyanation. acs.org

Furthermore, the direct photochemical cyanation of primary alkyl bromides and even alcohols has been achieved using 1,4-dicyanobenzene as the cyanide source. organic-chemistry.org This sustainable method proceeds without the need for highly toxic reagents like hydrogen cyanide gas or sensitive metal catalysts. organic-chemistry.org

The photocycloaddition of benzonitrile derivatives with alkenes represents another class of photochemical reactions. publish.csiro.au These reactions can proceed via either an ortho ([2+2]) or meta ([2+3]) cycloaddition pathway, depending on the excited state (singlet or triplet) and substituents on the benzene ring. publish.csiro.au For example, irradiation of a methoxy-substituted benzonitrile derivative in the presence of an alkene leads predominantly to meta photocycloaddition products, influenced by the stabilizing effect of the methoxy (B1213986) group on the zwitterionic intermediate. publish.csiro.au While not a direct synthesis of a substituted benzonitrile, these reactions build complex molecular architectures starting from a benzonitrile core.

A summary of representative photochemical cyanation methods is presented below:

| Catalyst System | Substrate | Cyanide Source | Conditions | Key Feature |

| Dual Photoredox/Nickel chinesechemsoc.org | Aryl/Alkenyl Halides | Operationally safe source | Visible Light, Room Temp. | Avoids Ni(0) precursors and highly toxic cyanides. |

| Nickel/1,4-dicyanobenzene x-mol.netacs.org | Aryl Bromides/Chlorides | 1,4-dicyanobenzene | Light Irradiation | Proceeds via aryl radical and Ni(I)-CN species. |

| Photocatalyst/1,4-dicyanobenzene organic-chemistry.org | Alkyl Bromides/Alcohols | 1,4-dicyanobenzene | UVC Light | Metal-free, sustainable method for alkyl nitriles. |

| Heterogeneous Cu-based Photocatalyst ua.es | Aryl Halides | K₄[Fe(CN)₆]·3H₂O | Visible Light, Room Temp. | First heterogeneous copper-based photocatalyst for this reaction. |

These photochemical strategies highlight the potential for developing greener and more versatile routes to benzonitrile derivatives, including this compound, by starting from corresponding aryl halides or other suitable precursors.

Biocatalytic Transformations in Nitrile Chemistry

Biocatalysis has emerged as a powerful and environmentally benign tool in organic synthesis, with nitrile-metabolizing enzymes offering highly selective routes to valuable chemical intermediates. d-nb.info These enzymatic processes operate under mild conditions, such as neutral pH and ambient temperature, and can exhibit remarkable chemo-, regio-, and enantioselectivity. uni-stuttgart.dersc.org The primary enzymes involved in nitrile transformations are nitrilases and nitrile hydratases. d-nb.info

Nitrilase-Mediated Hydrolysis: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile (R-CN) to the corresponding carboxylic acid (R-COOH) and ammonia in a single step. d-nb.infonih.gov This pathway is particularly attractive for its atom economy and straightforward nature. researchgate.net Nitrilases have been sourced from a diverse range of organisms, including bacteria, fungi, yeasts, and plants. nih.gov For example, the nitrilase from Synechocystis sp. strain PCC6803 has been shown to hydrolyze benzonitrile. researchgate.net Research has focused on screening for novel nitrilases and engineering existing ones to improve substrate scope, activity, and stability. d-nb.inforesearchgate.net

Nitrile Hydratase/Amidase Pathway: An alternative two-step enzymatic pathway involves nitrile hydratase (NHase, EC 4.2.1.84) and amidase (EC 3.5.1.4). d-nb.info Nitrile hydratase first hydrates the nitrile to the corresponding amide (R-CONH₂), which is then hydrolyzed by an amidase to the carboxylic acid and ammonia. d-nb.inforesearchgate.net This pathway is utilized in the large-scale industrial synthesis of compounds like acrylamide (B121943) and nicotinamide. researchgate.net The separation of the two steps allows for the isolation of the amide intermediate if desired. nih.gov For instance, by using high concentrations of a peptide nitrile substrate, the production of the corresponding amide can be favored while preventing its subsequent hydrolysis to the acid. nih.gov

Applications in Synthesis: Biocatalytic nitrile hydrolysis is especially valuable for producing enantiomerically pure compounds. uni-stuttgart.de When a chiral center is present, such as in α-substituted benzyl (B1604629) cyanides, kinetic resolution can be achieved. tandfonline.com An enantioselective enzyme will preferentially hydrolyze one enantiomer of the nitrile, leaving the other enantiomer unreacted, or will hydrolyze one enantiomer of an intermediate amide at a faster rate. uni-stuttgart.detandfonline.com This has been applied to the synthesis of optically pure α-arylpropionic acids (profens), which are important non-steroidal anti-inflammatory drugs. uni-stuttgart.de

The table below summarizes the key enzymatic pathways in nitrile biocatalysis:

| Enzyme(s) | Substrate | Intermediate | Product(s) | Key Characteristics |

| Nitrilase d-nb.info | Nitrile | None | Carboxylic Acid, Ammonia | Direct one-step conversion, atom-economical. |

| Nitrile Hydratase d-nb.info | Nitrile | Amide | Amide | Allows for the isolation of amide intermediates. |

| Amidase d-nb.info | Amide | None | Carboxylic Acid, Ammonia | Completes the two-step hydrolysis pathway after NHase. |

| Nitrile Hydratase/Amidase System uni-stuttgart.de | Nitrile | Amide | Carboxylic Acid, Ammonia, Amide | Can be used for kinetic resolution of chiral molecules. |

While specific studies on the biocatalytic transformation of this compound are not prevalent, the existing research on benzonitrile and other substituted aromatic nitriles suggests a strong potential for applying these enzymatic methods. nih.govresearchgate.net A suitable nitrilase or nitrile hydratase could potentially hydrolyze this compound to 3-ethoxybenzoic acid or 3-ethoxybenzamide, respectively, under green and highly selective conditions.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound, like many other aryl nitriles, can be achieved through various established methods. Elucidating the mechanisms of these reactions is crucial for optimizing conditions and expanding their applicability. A common and direct route for synthesizing aryl nitriles from aldehydes provides a clear example for mechanistic investigation. orgchemres.org

One of the most straightforward methods for preparing aryl nitriles is the dehydration of aldoximes, which are typically formed in situ from the corresponding aldehyde and a hydroxylamine (B1172632) source. orgchemres.orgajgreenchem.com The synthesis of this compound from 3-ethoxybenzaldehyde (B1676413) using hydroxylamine hydrochloride is a representative transformation. rsc.org

The plausible reaction mechanism, often catalyzed by acid, proceeds as follows: orgchemres.orgrsc.orgscirp.org

Oxime Formation: The reaction initiates with the nucleophilic attack of hydroxylamine (NH₂OH) on the carbonyl carbon of the aldehyde (e.g., 3-ethoxybenzaldehyde). The carbonyl oxygen is often activated by protonation or complexation with a Lewis acid catalyst, making the carbonyl carbon more electrophilic. orgchemres.orgscirp.org This attack forms a tetrahedral intermediate.

Dehydration to Oxime: The tetrahedral intermediate subsequently eliminates a molecule of water to form the corresponding aldoxime. This dehydration step is typically promoted by the acidic conditions of the reaction. orgchemres.org

Dehydration of Oxime to Nitrile: The final step is the dehydration of the aldoxime to yield the nitrile. This transformation can be facilitated by various reagents or catalysts. rsc.org In the presence of an acid catalyst like formic acid or a Lewis acid like ferric hydrogen sulfate, the oxygen of the oxime's hydroxyl group is protonated or coordinated to the catalyst, turning it into a good leaving group (H₂O). orgchemres.orgrsc.org The departure of the water molecule occurs concurrently with the elimination of a proton from the adjacent carbon, leading to the formation of the carbon-nitrogen triple bond of the nitrile. orgchemres.org

A schematic representation of this mechanism is shown below:

Step 1: 3-Ethoxybenzaldehyde reacts with hydroxylamine hydrochloride. The catalyst (e.g., H⁺ or a Lewis acid like Fe³⁺) activates the aldehyde's carbonyl group. orgchemres.org

Step 2: Nucleophilic attack by the nitrogen of hydroxylamine on the carbonyl carbon forms an intermediate. scirp.org

Step 3: This intermediate loses a water molecule to form 3-ethoxybenzaldoxime. orgchemres.org

Step 4: The oxime is then activated by the catalyst, facilitating a second dehydration step to produce this compound. orgchemres.orgrsc.org

This one-pot conversion from aldehyde to nitrile is highly efficient and avoids the use of highly toxic cyanide reagents, making it a valuable method in both laboratory and industrial settings. rsc.org Various catalysts and reaction conditions have been developed to promote this transformation, including ferric hydrogen sulfate, silica (B1680970) gel, and copper fluorapatite. orgchemres.orgajgreenchem.comscirp.org

Stereochemical Control and Regioselectivity in the Formation of Substituted Ethoxybenzonitriles

The concepts of stereochemical control and regioselectivity are fundamental in the synthesis of complex organic molecules, including substituted ethoxybenzonitriles. While this compound itself is achiral, these principles become critical when introducing additional substituents to the aromatic ring or when the ethoxy group or other parts of the molecule contain chiral centers.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. In the context of synthesizing substituted ethoxybenzonitriles, this most commonly relates to the position of electrophilic or nucleophilic attack on a substituted benzene ring.

The ethoxy group (-OEt) is an ortho-, para-directing activator for electrophilic aromatic substitution due to its ability to donate electron density to the ring through resonance. Therefore, direct electrophilic cyanation (a difficult reaction) or the introduction of a group that can be converted to a nitrile (e.g., formylation followed by the mechanism in section 2.3, or halogenation followed by nucleophilic cyanation) on ethoxybenzene would preferentially yield ortho- and para-substituted products.

Achieving meta-substitution, as in this compound, requires a different strategy. Common approaches include:

Starting with a meta-directing group: One could begin with a meta-directing group already in place, introduce the nitrile or its precursor, and then convert the initial group to an ethoxy group. For example, starting with 3-nitrophenol, one could perform a Williamson ether synthesis to get 3-nitroethoxybenzene, followed by reduction of the nitro group to an amine, diazotization, and a Sandmeyer reaction to introduce the cyano group.

Nucleophilic Aromatic Substitution (S_NAr): Starting with a substrate like 3-bromofluorobenzene, the fluorine could be displaced by ethoxide, and the bromine could subsequently be converted to a nitrile via transition-metal-catalyzed cyanation. The regioselectivity is locked in by the starting material.

The table below illustrates the directing effects of substituents, which is key to controlling regioselectivity in the synthesis of molecules like ethoxybenzonitriles.

| Substituent Type | Example Groups | Directing Effect | Ring Activity |

| Activating, o,p-directing | -OEt, -OH, -NH₂ | Directs incoming electrophiles to ortho & para | Activating |

| Deactivating, m-directing | -NO₂, -CN, -SO₃H | Directs incoming electrophiles to meta | Deactivating |

| Deactivating, o,p-directing | -Cl, -Br, -I | Directs incoming electrophiles to ortho & para | Deactivating |

Stereochemical Control: Stereochemical control is relevant when synthesizing ethoxybenzonitrile derivatives that are chiral. Chirality can arise from a stereocenter on a substituent on the aromatic ring or on the ethoxy group itself (e.g., a (S)-sec-butoxybenzonitrile).

The synthesis of enantiomerically enriched alkyl nitriles has been achieved through methods like the merger of photoredox and asymmetric copper catalysis. organic-chemistry.org In such a reaction, an achiral carboxylic acid can be converted into a chiral alkyl nitrile with high enantioselectivity. organic-chemistry.org While this has been demonstrated for alkyl nitriles, the principle of using a chiral catalyst to control the stereochemistry of a C-CN bond-forming step could be extended to the synthesis of more complex benzonitrile derivatives.

Furthermore, biocatalytic methods are exceptionally powerful for stereochemical control. tandfonline.com As discussed in section 2.2.3, enzymes can perform kinetic resolutions of racemic nitriles or amides, selectively hydrolyzing one enantiomer and leaving the other in high enantiomeric excess. uni-stuttgart.detandfonline.com For instance, if a racemic mixture of a chiral substituted ethoxybenzonitrile were subjected to a nitrilase, it could potentially yield one enantiomer of the corresponding carboxylic acid and the unreacted enantiomer of the starting nitrile.

Reactivity and Transformation of 3 Ethoxybenzonitrile

Chemical Reactions of the Nitrile Functionality

The nitrile group of 3-Ethoxybenzonitrile is a versatile functional group that participates in a variety of chemical transformations. libretexts.org Its polarized carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com

Hydrolysis Pathways and Derivative Formation (e.g., Amides, Carboxylic Acids)

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: the initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. libretexts.orgchemistrysteps.com This process can be catalyzed by either acid or base. libretexts.orgchemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom and facilitates the addition of a weak nucleophile like water. libretexts.orgpressbooks.pub This leads to the formation of a protonated amide, which can then undergo further hydrolysis to yield the corresponding carboxylic acid. libretexts.orgpressbooks.pub In basic hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the nitrile carbon. libretexts.orglibretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.comlibretexts.org This amide can then be further hydrolyzed to a carboxylate salt. libretexts.orglibretexts.org

The hydrolysis of this compound to 3-Ethoxybenzamide and subsequently to 3-Ethoxybenzoic acid are key transformations. nih.govcas.org For instance, 2-ethoxybenzonitrile (B1582733) has been converted to 2-ethoxybenzamide (B1671398) with a 98% yield using a palladium acetate (B1210297) catalyst in a dioxane/water mixture. chemicalbook.com While this example pertains to the ortho-isomer, the general reactivity is applicable to this compound.

Table 1: Hydrolysis Products of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 3-Ethoxybenzamide cas.org | H₂O, acid or base catalyst, heat libretexts.orgmasterorganicchemistry.com |

| This compound | 3-Ethoxybenzoic acid nih.gov | H₂O, strong acid or base, prolonged heating libretexts.orgmasterorganicchemistry.com |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. libretexts.orgcymitquimica.com Strong, anionic nucleophiles can add directly to the carbon-nitrogen triple bond.

A significant class of nucleophilic addition reactions involves organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.org These reactions lead to the formation of ketones after an aqueous workup. libretexts.org The initial addition of the organometallic reagent to the nitrile forms an imine anion intermediate. libretexts.org This intermediate is then hydrolyzed to produce a ketone. libretexts.org

Another important nucleophilic addition is the reaction with hydroxylamine (B1172632), which can lead to the formation of amidoximes. For example, o-ethoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol (B145695) to produce o-ethoxybenzamide oxime. google.com

Reduction Reactions of the Nitrile Moiety

The nitrile group of this compound can be reduced to form primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, converting the nitrile to a primary amine (R-CH₂NH₂). libretexts.orglibretexts.org The reaction proceeds through the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during workup. libretexts.orglibretexts.org

Catalytic hydrogenation is another method for the reduction of nitriles to primary amines. researchgate.netorganicchemistrydata.org Various catalysts, including palladium, platinum, and rhodium, can be employed for this purpose. organicchemistrydata.org For example, the reduction of benzonitriles to their corresponding benzylamines has been achieved using diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov Benzonitriles with electron-donating groups, such as the methoxy (B1213986) group in 4-methoxybenzonitrile, have been successfully reduced to the corresponding benzylamine. nih.govmdpi.com

Partial reduction of nitriles to aldehydes can be achieved using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). pressbooks.pub Another method involves the use of Raney nickel in the presence of reagents like sodium hypophosphite or formic acid. ajol.info

Table 2: Reduction Products of this compound

| Reactant | Product | Reagents and Conditions |

| This compound | 3-Ethoxybenzylamine | 1. LiAlH₄, 2. H₂O libretexts.orglibretexts.org |

| This compound | 3-Ethoxybenzylamine | H₂, Metal Catalyst (e.g., Pd, Pt, Rh, Ni) researchgate.netorganicchemistrydata.org |

| This compound | 3-Ethoxybenzaldehyde (B1676413) | 1. DIBAL-H, 2. H₂O pressbooks.pub or Raney Nickel/Formic Acid ajol.info |

Reactions Involving the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) on the benzene (B151609) ring also influences the reactivity of this compound.

Dealkylation Reactions and Their Synthetic Utility

The cleavage of the ether linkage in alkoxyarenes, known as dealkylation, is a synthetically useful transformation. wikipedia.org This reaction typically involves the removal of the alkyl group, in this case, the ethyl group, to yield a phenol (B47542). For instance, 3-methoxybenzonitrile (B145857), a related compound, undergoes dealkylation when treated with reagents like silicon tetrachloride/lithium iodide (SiCl₄/LiI) or boron trifluoride (BF₃). chemicalbook.com Aluminum triiodide (AlI₃) is another reagent known to be effective for the cleavage of alkyl aryl ethers. researchgate.netarkat-usa.org The dealkylation of aryl alkyl ethers can also be achieved using mineral acids like HCl or H₂SO₄ in high-temperature pressurized water. researchgate.net

This reaction is valuable for converting ethoxy-substituted compounds into their corresponding hydroxy derivatives, which can then be used in further synthetic steps.

Role of the Ethoxy Group in Aromatic Substitution Reactions

The ethoxy group is an electron-donating group (EDG) and therefore an activating group in electrophilic aromatic substitution (EAS) reactions. wikipedia.org It increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.comlkouniv.ac.in This increased reactivity is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring. organicchemistrytutor.com

As an activating group, the ethoxy substituent directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.comwizeprep.comlibretexts.org This is because the resonance structures of the carbocation intermediate (the sigma complex) formed during ortho and para attack are more stabilized by the electron-donating oxygen atom. organicchemistrytutor.com The nitrile group, on the other hand, is a deactivating group and a meta-director in EAS reactions. wikipedia.orglkouniv.ac.in

When both an activating and a deactivating group are present on the benzene ring, the activating group generally controls the position of substitution. Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile is expected to be directed to the positions ortho and para to the ethoxy group (positions 2, 4, and 6). However, the directing effect of the nitrile group to the meta position (position 5 relative to the nitrile, which is also position 5 relative to the ethoxy group) must also be considered. The steric hindrance from the existing substituents can also influence the final product distribution. swarthmore.edu

Aromatic Ring Functionalization of this compound

The benzene ring of this compound is susceptible to functionalization through various substitution reactions. The directing effects of the ethoxy and cyano groups play a crucial role in determining the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the reactivity and orientation of incoming electrophiles are governed by the electronic properties of the substituents on the benzene ring. The ethoxy group (-OEt) is an activating, ortho-, para-directing group due to its electron-donating resonance effect, which stabilizes the carbocation intermediate (arenium ion). libretexts.org Conversely, the cyano group (-CN) is a deactivating, meta-directing group because of its strong electron-withdrawing inductive and resonance effects. libretexts.orglkouniv.ac.in

When both groups are present, as in this compound, the powerful activating effect of the ethoxy group dominates the directing influence. lkouniv.ac.in Therefore, electrophilic attack is anticipated to occur at the positions ortho and para to the ethoxy group. The potential sites for substitution are C2, C4, and C6. Steric hindrance from the ethoxy group might influence the ratio of ortho to para products.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. masterorganicchemistry.com For substituted benzenes, the orientation of nitration is heavily influenced by the existing substituents. libretexts.org

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). This reaction often requires a Lewis acid catalyst. researchgate.net

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com This reaction is notably reversible. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring. However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings, such as those bearing a cyano group. lkouniv.ac.in

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Ethoxy-4-nitrobenzonitrile, 3-Ethoxy-6-nitrobenzonitrile, 3-Ethoxy-2-nitrobenzonitrile |

| Bromination | Br₂, FeBr₃ | 4-Bromo-3-ethoxybenzonitrile, 6-Bromo-3-ethoxybenzonitrile, 2-Bromo-3-ethoxybenzonitrile |

| Sulfonation | SO₃, H₂SO₄ | 2-Ethoxy-5-cyanobenzenesulfonic acid, 4-Ethoxy-5-cyanobenzenesulfonic acid, 6-Ethoxy-5-cyanobenzenesulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike electrophilic substitution, SNA is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The cyano group in this compound is a powerful electron-withdrawing group, making the ring susceptible to nucleophilic attack, particularly at the ortho and para positions relative to it.

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present on the ring. In the case of a substituted this compound, such as one containing a halogen, the halogen can act as a leaving group. The rate of reaction is often dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive (F > Cl > Br > I). masterorganicchemistry.com

A notable example of a reaction that proceeds via a nucleophilic aromatic substitution mechanism is the deprotonative arylation of nucleophiles using aryl fluorides, which can be achieved with systems like Et₃SiH/cat. t-Bu-P4. rsc.org

Complexation and Coordination Chemistry with Transition Metals

The nitrile group (-C≡N) of this compound possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand in coordination complexes with transition metals. hilarispublisher.com The formation of these complexes involves the donation of this electron pair to an empty orbital of the metal ion, forming a coordinate covalent bond. coloradocollege.edu

Transition metals such as copper(II), nickel(II), cobalt(II), and iron(III) are known to form complexes with various organic ligands. jocpr.com The stability of these complexes is influenced by factors like the nature of the metal ion and the ligand. jocpr.com While specific studies on the complexation of this compound are not extensively detailed in the provided results, the behavior of the nitrile functional group is well-established in coordination chemistry.

Schiff bases, which contain an azomethine group (-C=N-), are well-documented for their ability to form stable complexes with a wide range of transition metals, including Ni(II), Mn(II), Fe(II), Co(II), Zn(II), and Cu(II). hilarispublisher.com The nitrogen atom of the nitrile in this compound can similarly participate in coordination, although it acts as a monodentate ligand in this context. coloradocollege.edu The stability and structure of the resulting metal complexes would depend on the specific transition metal, the solvent system, and the reaction conditions.

Photoinduced and Redox Transformations

Photoinduced and redox transformations involve changes in the electronic state of a molecule, often leading to the formation of reactive intermediates like radicals or radical ions. nih.govmdpi.com

Photoinduced Transformations: Visible light-driven reactions, often employing a photocatalyst, have emerged as powerful methods for organic synthesis. mdpi.com These reactions can proceed under mild conditions. mdpi.com Photocatalysts, upon absorption of light, can become potent oxidants or reductants in their excited state, capable of initiating electron transfer processes. mpg.denih.gov For instance, photoexcited anions can act as strong reducing agents, generating radicals from suitable precursors. researchgate.net While direct studies on this compound are not specified, molecules with aromatic rings and functional groups can participate in photoinduced transformations. For example, photocatalytic oxidation of various organic compounds can be achieved using catalysts like TiO₂. mdpi.com

Redox Transformations: Redox reactions involve the transfer of electrons. hbni.ac.in The electrochemical properties of a molecule, such as its redox potential, determine its ability to be oxidized or reduced. nih.gov The cyano and ethoxy groups on the benzonitrile (B105546) ring will influence its redox potential. The nitrile group, being electron-withdrawing, would make the molecule more susceptible to reduction.

Electrochemical methods can be used to study the redox behavior of organic compounds. mdpi.com These methods can simulate metabolic transformations, which are often based on redox reactions. mdpi.com For example, the oxidation of phenols can be studied to understand their laccase activity, where a lower oxidation potential correlates with higher activity. nih.gov The redox behavior of this compound could be similarly investigated to understand its potential transformations under oxidative or reductive conditions.

Spectroscopic Characterization and Structural Elucidation of 3 Ethoxybenzonitrile

Vibrational Spectroscopy Applications

Infrared (IR) spectroscopy is based on the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. edinst.com A vibration is IR active only if it causes a change in the molecule's dipole moment. edinst.com The IR spectrum of 3-Ethoxybenzonitrile displays characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N), the aromatic ring, and the ethoxy (-OCH₂CH₃) substituent.

The most distinct feature in the IR spectrum of a nitrile is the C≡N stretching vibration. spectroscopyonline.com This band is typically sharp and appears in a region of the spectrum with few other absorptions, generally between 2260 and 2220 cm⁻¹. spectroscopyonline.comuc.edu For aromatic nitriles like this compound, this peak is found in the lower end of the range, from 2240 to 2220 cm⁻¹. spectroscopyonline.com

The aromatic nature of this compound is confirmed by several bands. Aromatic C-H stretching vibrations are observed as weak to medium intensity bands in the 3100-3000 cm⁻¹ region. libretexts.org Characteristic C=C stretching vibrations within the benzene (B151609) ring appear in the 1600-1450 cm⁻¹ range. pressbooks.pub Typically, two sharp bands are visible around 1600 cm⁻¹ and 1500 cm⁻¹. pressbooks.publibretexts.org Strong absorptions resulting from C-H out-of-plane bending are also found in the 900-690 cm⁻¹ region, and their exact positions can help determine the substitution pattern on the benzene ring. pressbooks.pub For a meta-disubstituted benzene, bands are expected around 690-710 cm⁻¹ and 810-850 cm⁻¹. pressbooks.pub

The presence of the ethoxy group is indicated by C-O stretching bands, which are typically strong and appear in the 1300-1000 cm⁻¹ region. uc.edu Aliphatic C-H stretching from the ethyl group (CH₂ and CH₃) will show strong absorptions in the 3000-2850 cm⁻¹ range. uc.edu

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 | Strong |

| C≡N Stretch | Nitrile | 2240 - 2220 | Medium-Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch | Aryl Ether | 1300 - 1000 | Strong |

| C-H Out-of-Plane Bend | Aromatic (m-disubstituted) | 850 - 810 & 710 - 690 | Strong |

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. edinst.com It relies on the inelastic scattering of monochromatic light (Raman scattering), where the change in energy of the scattered photons corresponds to the vibrational energy levels of the molecule. wikipedia.org A molecular vibration is Raman active if it causes a change in the molecule's polarizability. edinst.com

For this compound, the C≡N stretching vibration also gives rise to a strong and polarized band in the Raman spectrum, typically in the same region as the IR absorption (around 2230 cm⁻¹). researchgate.net The Raman intensity of this mode is often enhanced by conjugation with the aromatic ring. researchgate.net Symmetrical vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. The aromatic ring's "breathing" mode, a symmetric stretching of the entire ring, is a classic example and is typically observed as a strong, sharp band. orientjchem.org For meta-disubstituted benzenes, this mode appears near 1000 cm⁻¹. ias.ac.in Vibrations involving C-C bonds are generally more intense in Raman spectra than in IR. wikipedia.org

The exact frequency of the C≡N stretching vibration is sensitive to its electronic environment, which is influenced by both conjugation and the nature of substituents on the aromatic ring. spectroscopyonline.com

Conjugation: In aromatic nitriles like this compound, the π-system of the benzene ring is in conjugation with the π-system of the nitrile group. This delocalization of π-electrons leads to a slight decrease in the C≡N bond order, giving it more single-bond character. msu.edu A weaker bond has a lower force constant, which in turn results in a lower vibrational frequency. spectroscopyonline.com This is why the C≡N stretching frequency for aromatic nitriles (2240-2220 cm⁻¹) is lower than that for saturated nitriles (2260-2240 cm⁻¹). spectroscopyonline.com

Substituent Effects: The electronic nature of the substituent on the benzene ring further modulates the C≡N frequency. The ethoxy group (-OCH₂CH₃) is an electron-donating group through resonance. It donates electron density into the aromatic ring, which can be further delocalized into the nitrile group. This increased electron density in the antibonding orbitals of the C≡N bond further weakens it, leading to a decrease in the stretching frequency compared to unsubstituted benzonitrile (B105546). researchgate.net In contrast, electron-withdrawing groups tend to increase the C≡N stretching frequency. researchgate.netuomustansiriyah.edu.iq

Raman Spectroscopy for Molecular Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual nuclei, primarily ¹H (protons) and ¹³C. emerypharma.com

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity or splitting). emerypharma.com The ¹H NMR spectrum of this compound provides clear evidence for its structure.

Ethoxy Group Protons: The ethoxy group gives rise to two distinct signals. The methyl (CH₃) protons appear as a triplet around 1.4 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons appear as a quartet around 4.1 ppm due to coupling with the three methyl protons.

Aromatic Protons: The four protons on the meta-substituted benzene ring are in different chemical environments and are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. rsc.org Due to their proximity to the electron-withdrawing nitrile group and the electron-donating ethoxy group, they will exhibit complex splitting patterns (multiplets) resulting from coupling with each other. pearson.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) | 3H |

| -OCH₂CH₃ | ~4.1 | Quartet (q) | 2H |

| Aromatic Protons | ~7.0 - 7.5 | Multiplet (m) | 4H |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon framework. udel.edu The chemical shift of each carbon depends on its hybridization and electronic environment. libretexts.org

Nitrile Carbon: The carbon of the nitrile group (C≡N) is highly deshielded and appears at a characteristic chemical shift in the range of 110-120 ppm. ucl.ac.uk

Aromatic Carbons: The six carbons of the benzene ring will show distinct signals in the aromatic region (110-160 ppm). The carbon atom directly attached to the ethoxy group (C-O) will be the most deshielded among the ring carbons (around 159 ppm) due to the electronegativity of the oxygen atom. rsc.org The carbon attached to the nitrile group (C-CN) will also have a distinct shift (around 113 ppm). rsc.org The remaining four aromatic CH carbons will appear at intermediate shifts within the aromatic region.

Ethoxy Group Carbons: The two carbons of the ethoxy group will appear in the upfield (aliphatic) region. The methylene carbon (-OCH₂) is deshielded by the adjacent oxygen and appears around 64 ppm, while the terminal methyl carbon (-CH₃) appears further upfield, around 15 ppm. libretexts.org

The ¹³C NMR spectrum confirms the presence of nine distinct carbon environments, consistent with the structure of this compound. derpharmachemica.comderpharmachemica.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~15 |

| -OCH₂- | ~64 |

| Aromatic C-H | ~115 - 130 |

| C-CN | ~113 |

| C≡N | ~118 |

| C-O | ~159 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional NMR spectroscopy is a powerful tool for unambiguously establishing the connectivity of atoms within a molecule. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in this regard. sdsu.eduspindynamics.orgemerypharma.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals protons that are coupled to each other, typically through two or three bonds. emerypharma.com In the COSY spectrum of this compound, cross-peaks would be observed between the protons of the ethoxy group—specifically, between the methylene (-CH2-) and methyl (-CH3) protons. Additionally, correlations would be seen among the aromatic protons on the benzene ring, elucidating their relative positions (ortho, meta, para) to each other.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. sdsu.edunorthwestern.edu For this compound, an HSQC spectrum would show correlations between the ethoxy methylene protons and the adjacent carbon, the ethoxy methyl protons and its carbon, and each aromatic proton with its corresponding carbon atom. This provides a direct link between the proton and carbon skeletons of the molecule. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range couplings (2-3 bonds), further confirming the placement of the ethoxy group and the nitrile group on the aromatic ring by showing correlations between the aromatic protons and the quaternary carbons. sdsu.edu

A related compound, 3-methoxybenzonitrile (B145857), has been characterized using ¹H and ¹³C NMR. The reported chemical shifts provide a basis for comparison. For 3-methoxybenzonitrile, the methoxy (B1213986) protons appear as a singlet at 3.83 ppm. The aromatic protons show complex multiplets between 7.12 and 7.39 ppm. rsc.orgrsc.org The ¹³C NMR spectrum shows distinct signals for each carbon, including the methoxy carbon at 55.5 ppm and the nitrile carbon around 119 ppm. rsc.org

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H coupling correlations | Confirms connectivity between ethoxy protons and among aromatic protons. |

| HSQC/HMQC | Direct ¹H-¹³C correlations (one-bond) | Assigns specific protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the substitution pattern on the benzene ring. |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. wikipedia.org For this compound (C9H9NO), the molecular weight is 147.17 g/mol . nist.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 147. The fragmentation of the molecular ion provides clues about the structure. Common fragmentation pathways for aromatic ethers include the loss of the alkyl group from the ether linkage. libretexts.org

For this compound, characteristic fragmentation would likely involve:

Loss of an ethyl radical (•CH2CH3): This would result in a fragment ion at m/z 118, corresponding to the [M - 29]⁺ peak.

Loss of ethylene (B1197577) (CH2=CH2) via a McLafferty-type rearrangement: This would lead to a fragment ion at m/z 119, corresponding to [M - 28]⁺.

Loss of the entire ethoxy group (•OCH2CH3): This would produce a benzonitrile radical cation at m/z 103.

The NIST Chemistry WebBook provides mass spectral data for this compound, confirming the presence of the molecular ion peak at m/z 147 and other significant fragment ions that help in its identification. nist.gov A similar compound, 3-amino-4-ethoxybenzonitrile, is expected to show a molecular ion peak corresponding to its molecular weight of 162.08 g/mol , with fragmentation patterns that may include the loss of the ethoxy group.

| m/z Value | Proposed Fragment | Significance |

| 147 | [C9H9NO]⁺ | Molecular Ion |

| 119 | [M - C2H4]⁺ | Loss of ethylene |

| 118 | [M - C2H5]⁺ | Loss of ethyl radical |

| 103 | [C7H4N]⁺ | Loss of ethoxy group |

Electronic Spectroscopy (UV-Vis) and Photochemical Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzonitrile and its derivatives exhibit characteristic absorption bands in the UV region. aip.orgresearchgate.net The absorption spectra of benzonitrile derivatives are influenced by the nature and position of substituents on the benzene ring. spiedigitallibrary.orgspiedigitallibrary.org

For instance, studies on carbazole (B46965) benzonitrile (CzBN) derivatives show π-π* transitions in the UV region (3.7 to 4.0 eV). spiedigitallibrary.org The introduction of an ethoxy group, an electron-donating group, on the benzonitrile ring is expected to cause a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzonitrile. These shifts are due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the benzene ring.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is also a valuable tool. The fluorescence spectra of toluene (B28343) and benzonitrile have been studied, showing discrete bands in the near-ultraviolet region. aip.org The emission properties of benzonitrile derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties, including absorption and emission, of these derivatives are often solvent-dependent. spiedigitallibrary.orgspiedigitallibrary.org

| Spectroscopic Technique | Property Measured | Relevance to this compound |

| UV-Vis Absorption | Electronic transitions (π-π*) | Determines the wavelengths of light absorbed by the molecule. |

| Fluorescence Emission | Radiative decay from excited state | Provides information on the emissive properties and potential applications. |

Photoinduced isomerization involves the conversion of one isomer to another upon absorption of light. While direct studies on this compound are not prevalent, research on related benzonitrile derivatives demonstrates this phenomenon. For example, the photochemical isomerization of methylbenzonitriles (p-, m-, and o-isomers) has been studied, showing that irradiation can convert one isomer into the others. acs.org

In other systems, such as azo-substituted polythiophene derivatives, photo-induced trans-cis isomerization of the azo chromophores can modify the photoluminescent properties of the material. capes.gov.br Similarly, studies on diazadistyrylbenzene derivatives have shown that phototransformation can involve trans-cis isomerization and intersystem crossing to a triplet state. mdpi.com These studies highlight the potential for benzonitrile derivatives to undergo photochemical reactions, a property that is crucial for applications in molecular switches and data storage. Theoretical studies have also been employed to understand the photoinduced intramolecular charge transfer (ICT) in compounds like 4-(dimethyl)aminobenzonitrile (DMABN), which is a paradigm for dual fluorescence. acs.org

Absorption and Emission Properties of Benzonitrile Derivatives

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comwikipedia.orglibretexts.org This technique provides accurate bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself may not be readily available in the searched literature, the structures of its derivatives or related compounds offer valuable insights.

For example, the crystal structure of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was determined by single-crystal X-ray diffraction, revealing its triclinic crystal system and detailed geometric parameters. mdpi.com Such analyses confirm the molecular structure proposed by other spectroscopic methods and provide information on the supramolecular assembly in the solid state through interactions like hydrogen bonding and π-π stacking. The analysis of crystal structures is crucial for understanding polymorphism, which is important in the pharmaceutical and materials science fields. rigaku.com

| Parameter | Information Provided |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Intermolecular Interactions | How molecules pack together in the solid state. |

Computational Chemistry and Theoretical Investigations of 3 Ethoxybenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

Theoretical calculations for related molecules, such as 3-methoxybenzonitrile (B145857), have been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. ijrte.org Given the structural similarity, the optimized geometry of 3-ethoxybenzonitrile is expected to share many features with its methoxy (B1213986) counterpart. The ethoxy group, being slightly larger, may introduce minor steric effects that could influence the dihedral angle between the ethyl group and the benzene (B151609) ring. The optimization process seeks to find the global minimum on the potential energy surface, ensuring the calculated properties correspond to the most stable conformer. osti.gov The electronic structure, including the distribution of electron density and atomic charges, can also be elucidated from these calculations, providing a basis for understanding the molecule's reactivity. github.io

Table 1: Predicted Geometrical Parameters for a Benzonitrile (B105546) Derivative (3-Methoxybenzonitrile) using DFT/B3LYP/6-311++G(d,p)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C1-C2 | 1.40 |

| C2-C3 | 1.39 |

| C3-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.39 |

| C6-C1 | 1.40 |

| C3-O | 1.36 |

| O-CH3 | 1.42 |

| C1-C≡N | 1.44 |

| C≡N | 1.16 |

| ∠C1-C2-C3 | 120.5 |

| ∠C2-C3-C4 | 119.5 |

| ∠C3-C4-C5 | 120.2 |

| ∠C4-C5-C6 | 120.1 |

| ∠C5-C6-C1 | 119.8 |

| ∠C6-C1-C2 | 119.9 |

| ∠C2-C3-O | 115.2 |

| ∠C4-C3-O | 125.3 |

| ∠C3-O-CH3 | 118.1 |

Note: Data is for 3-methoxybenzonitrile as a close structural analog to this compound. ijrte.org The numbering of atoms may vary based on the computational chemistry software used.

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. ccl.net By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their frequencies. osti.gov

For molecules like 3,4-dimethoxybenzonitrile (B145638) and 3-aminobenzonitrile, studies have shown that vibrational frequencies computed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are in good agreement with experimental FT-IR and FT-Raman data after applying a suitable scaling factor. researchgate.netresearchgate.netresearchgate.net This scaling is necessary because the calculations are typically performed on a single molecule in the gas phase and are based on the harmonic oscillator approximation, whereas experiments are often conducted in the solid or liquid phase. researchgate.netglobalresearchonline.net The comparison between theoretical and experimental spectra allows for a detailed assignment of vibrational modes to specific molecular motions, such as the characteristic C≡N stretch, C-O-C stretches of the ethoxy group, and various aromatic ring vibrations. researchgate.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. physchemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. irjweb.com A smaller gap generally implies higher reactivity.

For the related compound 3-methoxybenzonitrile, DFT calculations have been used to determine these properties. ijrte.org These calculations show that the HOMO-LUMO energy gap is a key factor in understanding the charge transfer characteristics within the molecule. ijrte.org A smaller HOMO-LUMO gap is often associated with enhanced nonlinear optical (NLO) properties, as it facilitates electronic transitions. ijrte.org

Table 2: Calculated Electronic Properties for 3-Methoxybenzonitrile

| Property | Value |

| HOMO Energy | -0.245 eV |

| LUMO Energy | -0.046 eV |

| HOMO-LUMO Gap (ΔE) | 0.199 eV |

Note: Data is for 3-methoxybenzonitrile as a close structural analog to this compound, calculated using DFT. ijrte.org The specific values can vary depending on the level of theory and basis set used.

Prediction of Vibrational Spectra and Comparison with Experimental Data

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Interaction Studies

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a system, including conformational changes and intermolecular interactions. dovepress.commun.ca MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. mun.ca

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of compounds with their biological activity. asianpubs.org QSAR models are mathematical equations that relate numerical descriptors of molecular structure to a measured biological response. asianpubs.org

While no specific QSAR studies focused solely on this compound were identified in the search results, the methodology has been applied to various series of benzonitrile derivatives to predict their activity as, for example, farnesyltransferase inhibitors or HIV-1 non-nucleoside reverse transcriptase inhibitors. asianpubs.orgnih.govresearchgate.netresearchgate.net In a typical QSAR study, a set of related compounds with known activities is used to build a model. Descriptors can include physicochemical properties, electronic properties (like HOMO/LUMO energies), and 3D properties. Once a statistically robust model is developed, it can be used to predict the activity of new or untested compounds, such as this compound, guiding the synthesis of more potent analogues. nih.govyoutube.com

Nonlinear Optical (NLO) Properties and Optoelectronic Material Design

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, such as optical switching and frequency conversion. researchgate.netresearchgate.net Computational chemistry, particularly DFT, plays a vital role in the design and evaluation of potential NLO materials. A key parameter is the first hyperpolarizability (β), which is a measure of the second-order NLO response.

Theoretical calculations on the analogous 3-methoxybenzonitrile have shown that it possesses a significant first hyperpolarizability, suggesting it could be a promising NLO material. ijrte.org The NLO response in such donor-acceptor substituted benzene rings arises from intramolecular charge transfer. The ethoxy group (electron-donating) and the nitrile group (electron-accepting) in this compound create a push-pull system that can lead to a large change in dipole moment upon excitation, a key requirement for a high NLO response. The calculated HOMO-LUMO gap also provides an indication of NLO activity, with smaller gaps generally correlating with larger hyperpolarizabilities. ijrte.org The calculated first hyperpolarizability of 3-methoxybenzonitrile was found to be significantly higher than that of urea, a standard reference material for NLO studies, indicating its potential for NLO applications. ijrte.org

Table 3: Calculated Nonlinear Optical Properties for 3-Methoxybenzonitrile

| Property | Value (esu) |

| Dipole Moment (μ) | 4.36 x 10⁻¹⁸ |

| Mean Polarizability (α) | 1.54 x 10⁻²³ |

| First Hyperpolarizability (β) | 2.55 x 10⁻³⁰ |

Note: Data is for 3-methoxybenzonitrile as a close structural analog to this compound. ijrte.org Values are calculated using DFT and are indicative of potential NLO activity.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms and characterizing the high-energy transition states involving aromatic nitriles like this compound. acs.org While specific theoretical studies exclusively focused on this compound are not extensively documented in public literature, a wealth of computational investigations on benzonitrile and its substituted analogues provides a robust framework for understanding its reactivity. rsc.orgmdpi.com These studies offer insights into various reaction types, including cycloadditions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Theoretical investigations typically commence with the optimization of the ground state geometries of the reactants, such as this compound and a reacting partner. universiteitleiden.nl Subsequent calculations map the potential energy surface of the reaction to identify the minimum energy pathway connecting reactants to products. mdpi.com Along this pathway, the transition state, a first-order saddle point, represents the highest energy barrier that must be overcome for the reaction to proceed. mdpi.comacs.org The characterization of these transition states is crucial for understanding reaction kinetics and selectivity. researchgate.net

For instance, in the context of cycloaddition reactions, DFT calculations can predict whether the reaction proceeds via a concerted or a stepwise mechanism. mdpi.comresearchgate.net In a concerted mechanism, bond breaking and bond formation occur simultaneously, passing through a single transition state. Conversely, a stepwise mechanism involves the formation of a stable intermediate. researchgate.net The calculated activation energies for each potential pathway can determine the most likely mechanism. mdpi.com The regioselectivity of such reactions, particularly with unsymmetrical reagents, can also be rationalized by analyzing the electronic properties and orbital interactions within the transition state structures. mdpi.com

Metal-catalyzed reactions involving benzonitrile derivatives have also been a subject of computational scrutiny. acs.orgrsc.org Theoretical studies on processes like nickel-catalyzed cross-coupling reactions of benzonitrile have detailed the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.org DFT calculations can elucidate the geometry of the catalytic species at each stage and the energy profiles of the competing pathways, such as C-CN versus C-H bond activation. acs.orgacs.org For a molecule like this compound, theoretical models could predict how the ethoxy substituent influences the electronic structure of the nitrile group and the aromatic ring, thereby affecting the thermodynamics and kinetics of each step in the catalytic cycle.

Furthermore, computational studies can model the influence of solvents on reaction mechanisms. researchgate.net By employing continuum solvation models, it is possible to calculate how the polarity of the solvent affects the stability of reactants, products, and, most importantly, the transition states, thereby influencing the reaction rate. researchgate.net

The data generated from these theoretical investigations are typically presented in tables that summarize key energetic and geometric parameters.

Table 1: Representative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Concerted Cycloaddition | B3LYP | 6-31G(d) | 25.4 |

| Stepwise Cycloaddition (Step 1) | B3LYP | 6-31G(d) | 28.1 |

| Stepwise Cycloaddition (Step 2) | B3LYP | 6-31G(d) | 15.7 |

| Nucleophilic Aromatic Substitution | M06-2X | 6-311+G(d,p) | 32.5 |

This table is illustrative and presents hypothetical data based on typical values found in computational studies of similar compounds.